
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B cell receptor signaling, and its inhibition has shown promising results in the treatment of various B cell malignancies.
Mechanism of Action
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that promote B cell survival and proliferation. This results in the induction of apoptosis and the suppression of tumor growth.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK and spare other kinases, leading to fewer off-target effects. It has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, making it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has several advantages for laboratory experiments, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic properties. However, its limitations include the potential for drug resistance and the need for further optimization to improve its efficacy and safety.
Future Directions
There are several future directions for the development of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide and other BTK inhibitors. These include the identification of biomarkers to predict response to therapy, the development of combination therapies to overcome resistance, and the exploration of novel targets in the B cell receptor signaling pathway. Additionally, the potential applications of BTK inhibitors in other diseases, such as autoimmune disorders, are also being investigated.
Synthesis Methods
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves several steps, including the condensation of 2-hydroxy-8-methylquinoline with benzaldehyde, followed by the reaction with tert-butyl isocyanide and phenyl isocyanate. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). Preclinical studies have demonstrated its efficacy in inhibiting BTK signaling and inducing apoptosis in B cells, leading to the suppression of tumor growth.
properties
IUPAC Name |
4-tert-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-19-9-8-10-21-17-22(26(31)29-25(19)21)18-30(24-11-6-5-7-12-24)27(32)20-13-15-23(16-14-20)28(2,3)4/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBQYSRXZVBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


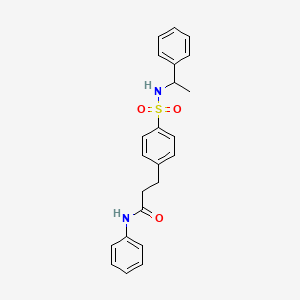
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)

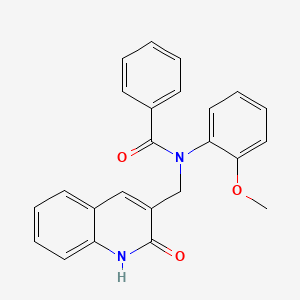
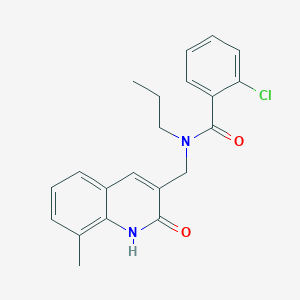


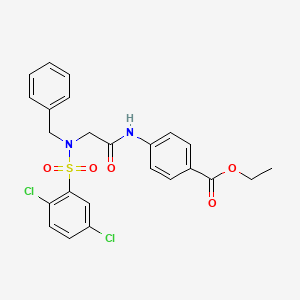
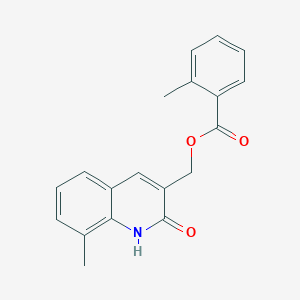
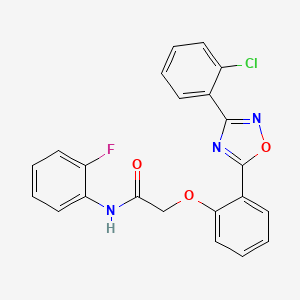
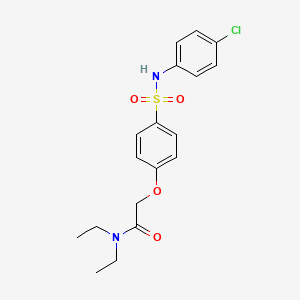
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)